molecular formula C21H18N4OS B8038579 mk2 Inhibitor

mk2 Inhibitor

Katalognummer B8038579
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: CMWRPDHVGMHLSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mk2 Inhibitor is a useful research compound. Its molecular formula is C21H18N4OS and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality mk2 Inhibitor suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about mk2 Inhibitor including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Improving Drug Properties

    A study by Velcicky et al. (2018) highlighted the role of fluorination in enhancing the absorption, distribution, metabolism, and excretion (ADME) properties of MK2 inhibitors. This modification improved the oral exposure of these inhibitors, which is crucial for their potential use in treating inflammation and cancer (Velcicky et al., 2018).

  • Cancer and Inflammation Treatment

    Fiore et al. (2016) discussed the significant role of MK2 in pathological conditions like inflammation diseases and metastasis. They noted that while ATP-competitive MK2 inhibitors faced challenges such as low solubility and poor selectivity, non-ATP-competitive inhibitors showed promise in treating inflammation and related diseases, and in enhancing tumor sensitivity to chemotherapy (Fiore et al., 2016).

  • Glioblastoma Treatment

    Gurgis et al. (2015) found that the MK2 inhibitor CMPD1 selectively killed cancer cells, suggesting its potential application in glioblastoma treatment. Interestingly, this cytotoxic activity was independent of MK2 inhibition, identifying tubulin as a primary target (Gurgis et al., 2015).

  • Potential in Treating Werner Syndrome

    Davis et al. (2007) synthesized MK2 inhibitors and tested their effects on Werner syndrome cells. They discovered that these inhibitors induced a state resembling stress-induced cellular senescence, suggesting limited therapeutic use for this specific application (Davis et al., 2007).

  • Fragment Screening for Novel Inhibitors

    Keminer et al. (2009) conducted fragment screening to discover novel MK2 inhibitors, highlighting the potential application of these inhibitors in treating TNFalpha-mediated inflammatory conditions like rheumatoid arthritis (Keminer et al., 2009).

  • Inhibiting Tumor Growth and Resistance

    Guo et al. (2019) studied the role of MK2 in multiple myeloma, finding that MK2 expression was associated with poor outcomes in patients. Their study demonstrated that targeting MK2 could be a new therapeutic approach to inhibit tumor growth and drug resistance in multiple myeloma (Guo et al., 2019).

  • Treatment of Dry Eye

    Wu et al. (2017) investigated the role of MK2 in ocular surface damage of dry eye, finding that MK2 inhibition alleviated ocular surface damage, suggesting its potential as a treatment for dry eye (Wu et al., 2017).

  • Reducing Inflammation in Corneal Wound Healing

    Chen et al. (2016) demonstrated that an MK2 inhibitor reduced inflammation in rat cornea following alkali burns, indicating its potential application in treating ocular surface diseases related to inflammation (Chen et al., 2016).

Eigenschaften

IUPAC Name

15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWRPDHVGMHLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

mk2 Inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
mk2 Inhibitor
Reactant of Route 2
mk2 Inhibitor
Reactant of Route 3
Reactant of Route 3
mk2 Inhibitor
Reactant of Route 4
mk2 Inhibitor
Reactant of Route 5
Reactant of Route 5
mk2 Inhibitor
Reactant of Route 6
mk2 Inhibitor

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.